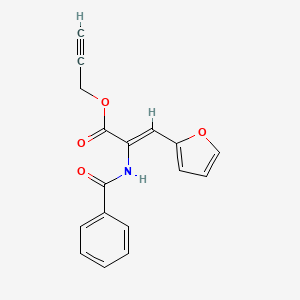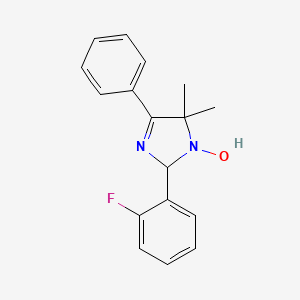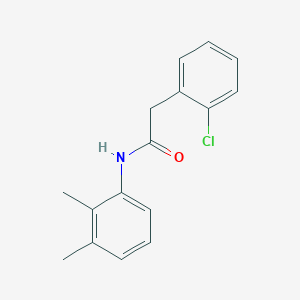![molecular formula C17H25N3O4 B5232363 N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, commonly known as EPPME, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EPPME is a diamide derivative of ethylenediamine and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of EPPME is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. EPPME has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, and to reduce the activation of ERK1/2 and p38 MAPK, two important kinases in the MAPK pathway.
Biochemical and Physiological Effects:
EPPME has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. EPPME has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the cytotoxicity of chemotherapeutic agents. EPPME has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
EPPME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, EPPME also has some limitations, such as its low solubility in water and its instability under acidic conditions. Moreover, the mechanism of action of EPPME is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for the research on EPPME. Firstly, further studies are needed to elucidate the mechanism of action of EPPME and to identify its molecular targets. Secondly, studies are needed to investigate the potential applications of EPPME in the treatment of inflammatory diseases, cancer, and viral infections. Thirdly, the development of more stable and water-soluble analogues of EPPME could improve its potential applications. Finally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of EPPME in vivo, which could provide valuable information for its clinical development.
Conclusion:
EPPME is a synthetic compound that has shown promising results in scientific research. EPPME has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has several advantages for lab experiments, but also has some limitations. Further studies are needed to elucidate the mechanism of action of EPPME and to investigate its potential applications in various fields.
Synthesis Methods
EPPME can be synthesized using a simple reaction between ethylenediamine, 2-ethoxybenzoyl chloride, and 3-(4-morpholinyl)propanol. The reaction proceeds through the formation of an intermediate, which is then treated with a base to yield EPPME. The purity and yield of EPPME can be improved by using a recrystallization technique.
Scientific Research Applications
EPPME has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. EPPME has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and has been suggested as a potential therapeutic agent for inflammatory diseases. EPPME has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. Moreover, EPPME has been shown to have anti-viral activity against several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-2-24-15-7-4-3-6-14(15)19-17(22)16(21)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLAWCXWKMYDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-ethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)

![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)


![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5232371.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)